molecular formula C11H17NO3 B3008736 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid CAS No. 854137-66-9

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B3008736
CAS No.: 854137-66-9
M. Wt: 211.261
InChI Key: OTGXRCJLUXOFHD-UHFFFAOYSA-N
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Description

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol It is known for its unique structure, which includes a cyclopropylcarbamoyl group attached to a cyclopentane ring

Preparation Methods

The synthesis of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopropylamine with cyclopentanone, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Scientific Research Applications

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-9(12-8-3-4-8)7-11(10(14)15)5-1-2-6-11/h8H,1-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGXRCJLUXOFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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